Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

Catalog No.
S524720
CAS No.
482-54-2
M.F
C14H22N2O8
M. Wt
346.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymet...

CAS Number

482-54-2

Product Name

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid

Molecular Formula

C14H22N2O8

Molecular Weight

346.33 g/mol

InChI

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

FCKYPQBAHLOOJQ-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

solubility

Soluble in DMSO

Synonyms

CDTA, CDTA, calcium salt, CDTA, calcium, sodium salt, CDTA, magnesium, sodium salt, CDTA, manganese (2-), disodium salt, CDTA, sodium salt, Cu-CDTA, cyclohexanediaminetetraacetic acid, DCTA, diaminocyclohexanetetraacetic acid, Fe-CDTA, Gd-CDTA, Mn-CDTA, Ni-CDTA

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

The exact mass of the compound Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- is 346.14 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529593. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

Chelating Agent

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], also known as trans-1,2-cyclohexanediaminetetraacetic acid (trans-CDTA) or cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid, is a chelating agent commonly used in scientific research [, ]. Chelating agents are molecules that can form strong bonds with metal ions. This property makes trans-CDTA valuable for various applications in research, including:

  • Metal removal and purification: Trans-CDTA can effectively remove metal ions from solutions, which can be crucial for purifying biological molecules or studying their metal-independent functions [, ].
  • Study of metal-protein interactions: Trans-CDTA can be used to compete with endogenous metal ligands in proteins, helping researchers understand the role of metal ions in protein structure and function [, ].

Biomedical Research

Trans-CDTA also finds applications in biomedical research due to its ability to chelate metal ions involved in biological processes. For example, it can be used to:

  • Study iron metabolism: Trans-CDTA can chelate iron, a vital nutrient but also potentially toxic in excess. This allows researchers to investigate iron uptake, transport, and storage in cells and organisms [].
  • Develop contrast agents for medical imaging: Trans-CDTA can be conjugated with imaging agents like gadolinium to create contrast agents for magnetic resonance imaging (MRI) [].

Other Applications

Beyond chelation and biomedical research, trans-CDTA has applications in various scientific fields, including:

  • Environmental research: Trans-CDTA can be used to remove heavy metals from contaminated water or soil samples, aiding in environmental remediation studies [].
  • Catalysis: Trans-CDTA can be used as a ligand in the design of metal catalysts for various chemical reactions [].

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is a chelating agent characterized by its unique cyclohexane backbone and carboxymethyl groups. With the molecular formula C14H22N2O8C_{14}H_{22}N_2O_8 and a molecular weight of approximately 346.33 g/mol, this compound is also known as trans-1,2-cyclohexanediamine-N,N,N',N'-tetraacetic acid (CDTA) . The presence of two carboxymethyl groups attached to glycine units enhances its ability to bind metal ions, making it valuable in various scientific applications. The cyclohexane structure introduces steric hindrance, influencing both chemical reactivity and biological interactions.

EDTA is generally considered a low-hazard compound []. However, it can irritate the skin and eyes upon contact. Always follow proper laboratory safety procedures when handling EDTA [].

Please note:

  • This analysis focuses on scientific research applications of EDTA.
  • Information on mechanism of action is not included as EDTA primarily functions through complexation and doesn't have a specific biological mechanism in most research settings.
  • Specific case studies require tailored searches based on the research area.
Typical of amino acids and carboxylic acids. These include:

  • Acid-base reactions: The carboxylic acid groups can donate protons, participating in neutralization reactions.
  • Formation of metal complexes: As a chelator, it can form stable complexes with metal ions such as calcium, magnesium, and transition metals .
  • Nucleophilic substitutions: The amino groups can act as nucleophiles in various substitution reactions.

These reactions are essential for its application in synthetic chemistry and biochemistry.

The biological activity of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is primarily attributed to its chelating properties. It effectively binds essential metal ions involved in enzymatic processes, influencing metabolic pathways and potentially reducing metal toxicity in biological environments . This compound has been studied for its role in controlling metal ion concentrations and its interactions with biological macromolecules, which could lead to applications in drug design and development.

Several methods have been developed for synthesizing Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-]. Common approaches include:

  • Condensation reactions: Involving glycine and cyclohexanediamine under acidic or basic conditions.
  • Carboxymethylation: The introduction of carboxymethyl groups onto the nitrogen atoms of the cyclohexane backbone through alkylation reactions.
  • Multi-step synthesis: Combining various organic synthesis techniques to achieve high purity and yield .

These methods are typically optimized for laboratory settings to ensure the compound's quality.

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] has a wide range of applications:

  • Chelating agent: Used in biochemistry for separating and purifying metals.
  • Biomedical research: Investigated for its potential to modulate metal ion bioavailability in biological systems.
  • Environmental science: Applied in studies involving metal contamination and remediation processes .

Its ability to form stable complexes with metal ions makes it particularly useful in these fields.

Interaction studies have demonstrated that Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] can form complexes with various metal ions. These complexes may exhibit unique properties beneficial for catalysis or material science. Research indicates that this compound can modulate the bioavailability of essential metals like zinc and iron within biological systems . While detailed mechanisms remain to be fully elucidated, these interactions suggest potential therapeutic applications.

Several compounds share structural similarities with Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], each exhibiting unique properties:

Compound NameStructure TypeUnique Features
GlycineSimple amino acidBasic structure without additional groups
N,N'-Bis(carboxymethyl)glycineLinear analogueNo cyclohexane; different steric effects
Cyclohexylenedinitrilotetraacetic acidMulti-functionalDifferent reactivity due to nitrile groups
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-]Chiral compoundUnique cyclohexane structure enhances selectivity

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] stands out due to its cyclohexane backbone that enhances stability and solubility compared to other similar compounds. Its specific configuration allows for selective binding and versatility in various applications not fully addressed by other chelators .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.5

Exact Mass

346.14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

15375-84-5 (manganese(2-),di-hydrochloride salt)
5297-16-5 (calcium,hydrochloride salt)
63451-33-2 (magnesium,hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 62 of 64 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

482-54-2

Use Classification

Cosmetics -> Chelating

General Manufacturing Information

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
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